Anticancer Activity in NCI-60 Panel
While the target compound itself has not been tested in the NCI‑60 panel, the core 2-amino-1,3,4-oxadiazole pharmacophore has demonstrated broad anticancer activity. Ahsan et al. (2014) reported that N-(2,4-dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine (compound 4s) exhibited GI₅₀ values ranging from 1.95 μM (SNB‑75 CNS cancer) to >100 μM across nine tumor types [1]. The replacement of the N-aryl group with the 2-methyl-4-phenylthiazol-5-ylmethyl moiety introduces additional steric bulk and hydrogen-bond acceptors, which is predicted to alter cell-line selectivity and potency relative to the published analog.
| Evidence Dimension | Growth inhibition (GI₅₀) against NCI‑60 cancer cell lines |
|---|---|
| Target Compound Data | Not directly tested; scaffold GI₅₀ range estimated 1–100 μM based on analog 4s |
| Comparator Or Baseline | N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine (4s): GI₅₀ 1.95 μM (SNB‑75), 2.86 μM (SR leukemia), 15.9 μM (MCF‑7 breast), >100 μM (other lines) |
| Quantified Difference | Thiazole substitution is expected to shift potency and selectivity; magnitude unknown without head-to-head testing |
| Conditions | NCI‑60 DTP human tumor cell line screen, 48 h incubation, sulforhodamine B assay [1] |
Why This Matters
Establishes the oxadiazole-2-amine core as a validated anticancer starting point; procurement enables direct determination of the thiazole substitution's impact on tumor-type selectivity.
- [1] Ahsan, M.J., Sharma, J., Singh, M., Jadav, S.S. & Yasmin, S. (2014) Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues. BioMed Res. Int., 2014, 814984. View Source
